molecular formula C12H6BrIS B1446004 2-Bromo-8-iododibenzothiophene CAS No. 1206544-88-8

2-Bromo-8-iododibenzothiophene

Cat. No.: B1446004
CAS No.: 1206544-88-8
M. Wt: 389.05 g/mol
InChI Key: HMECZSLDNCAHAV-UHFFFAOYSA-N
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Description

2-Bromo-8-iododibenzothiophene: is an organosulfur compound with the molecular formula C12H6BrIS . It is a derivative of dibenzothiophene, where bromine and iodine atoms are substituted at the 2 and 8 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-iododibenzothiophene typically involves the bromination and iodination of dibenzothiophene. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-8-iododibenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

Organic Electronics

Overview : 2-Bromo-8-iododibenzothiophene is utilized in the development of organic semiconductors, which are crucial for flexible electronic devices.

Applications :

  • Organic Light Emitting Diodes (OLEDs) : The compound serves as a key component in OLED technology, enhancing light emission efficiency.
  • Organic Solar Cells : It contributes to the fabrication of solar cells, improving energy conversion efficiency.

Case Study : Research has demonstrated that incorporating this compound into OLEDs can significantly enhance their performance metrics, such as brightness and operational stability .

Pharmaceutical Research

Overview : The compound acts as a building block for synthesizing novel pharmaceuticals.

Applications :

  • Targeted Drug Development : It is instrumental in creating compounds that target specific biological pathways, particularly in cancer therapy.

Case Study : A study highlighted the use of derivatives of dibenzothiophene in developing anticancer agents that showed promising results against various cancer cell lines .

Overview : Researchers utilize this compound to study organic pollutants' behavior, aiding remediation strategies.

Applications :

  • Pollutant Behavior Studies : It helps in understanding the degradation pathways of organic pollutants in various environments.

Case Study : Investigations have shown how dibenzothiophene derivatives can be used to track and analyze the environmental impact of certain pollutants .

Photovoltaic Applications

Overview : The compound is investigated for its role in enhancing solar cell efficiency.

Applications :

  • Efficiency Improvement in Solar Cells : Research indicates that integrating this compound into solar cell designs can lead to improved light absorption and energy conversion rates.

Mechanism of Action

The mechanism of action of 2-Bromo-8-iododibenzothiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In materials science, its electronic properties are exploited to enhance the performance of organic semiconductors and conductive polymers. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its bromine and iodine substituents .

Comparison with Similar Compounds

    2-Bromo-8-chlorodibenzothiophene: Similar structure but with chlorine instead of iodine.

    2-Iodo-8-bromodibenzothiophene: Similar structure but with reversed positions of bromine and iodine.

    2,8-Dibromodibenzothiophene: Both positions substituted with bromine.

    2,8-Diiododibenzothiophene: Both positions substituted with iodine

Uniqueness: 2-Bromo-8-iododibenzothiophene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and electronic properties. This dual substitution allows for selective functionalization and coupling reactions, making it a valuable intermediate in organic synthesis and materials science .

Biological Activity

Overview

2-Bromo-8-iododibenzothiophene (C12H6BrIS) is an organosulfur compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This compound, a derivative of dibenzothiophene, features bromine and iodine substituents at the 2 and 8 positions, respectively. The dual halogenation imparts distinct reactivity and electronic properties, making it valuable in organic synthesis, medicinal chemistry, and materials science.

  • Molecular Formula : C12H6BrIS
  • Molecular Weight : 389.05 g/mol
  • CAS Number : 1206544-88-8

The biological mechanisms of this compound are still under investigation. However, it is believed that the compound interacts with cellular components through its halogen substituents, which can influence various biochemical pathways. The specific molecular targets and pathways remain to be fully elucidated, but preliminary studies suggest potential effects on:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess this activity.
  • Anticancer Properties : Initial investigations into its derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Compounds in this class have been studied for their ability to modulate inflammatory responses.

Case Studies

  • Antimicrobial Activity : In a study examining the antibacterial properties of dibenzothiophene derivatives, compounds with bromine and iodine substitutions showed enhanced activity against various bacterial strains. The study highlighted that the presence of halogens could significantly improve the binding affinity to bacterial enzymes, thus inhibiting growth .
  • Anticancer Studies : A recent investigation into halogenated dibenzothiophenes demonstrated that certain derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may similarly affect cancer cell lines .
  • Inflammation Modulation : Research has indicated that dibenzothiophene derivatives can inhibit pro-inflammatory cytokines in vitro. This provides a basis for exploring this compound's potential as an anti-inflammatory agent .

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, which can lead to the development of more complex molecules with potential biological activity.

Comparison with Similar Compounds

CompoundHalogen SubstituentsBiological Activity Potential
2-Bromo-8-chlorodibenzothiopheneBromine, ChlorineModerate
2-Iodo-8-bromodibenzothiopheneIodine, BromineHigh
2,8-DibromodibenzothiopheneBromineLow
2,8-DiiododibenzothiopheneIodineModerate

Properties

IUPAC Name

2-bromo-8-iododibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrIS/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMECZSLDNCAHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(S2)C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrIS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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